![molecular formula C9H12FN3O B2708191 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2200611-71-6](/img/structure/B2708191.png)
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine
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Description
“5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3 . It also contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is likely to have significant biological activity given the known activities of similar structures .
Synthesis Analysis
While specific synthesis methods for “5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” are not available in the retrieved papers, pyrimidine and pyrrolidine derivatives can be synthesized through various methods . For instance, pyrrolidine derivatives can be synthesized via ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” involves a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a six-membered aromatic heterocycle with four carbon atoms and two nitrogen atoms that are sp2 hybridized . Each of these atoms contributes a p orbital and a pi electron, allowing pyrimidine to be fully conjugated and aromatic . The pyrrolidine ring is a five-membered nitrogen heterocycle .Scientific Research Applications
- Nicotine Derivative : 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is a nicotine derivative. Nicotine, an agonist of nicotinic acetylcholine receptors, plays a role in addiction and cognitive function. Researchers study its effects and develop potential therapeutic agents based on its structure .
- α-Methylation Reactions : Researchers use 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine in continuous flow setups for expedited α-methylation reactions. This approach is greener and more efficient than conventional batch methods .
- Anticancer Properties : Derivatives of this compound, such as 4-Fluoro-5-[4-(3-methoxy-phenyl)-piperazin-1-yl]-2-nitro-phenol, have been evaluated for cytotoxicity. Researchers explore their potential as anticancer agents .
Medicinal Chemistry and Drug Development
Organic Synthesis and Flow Chemistry
Cytotoxicity Studies
properties
IUPAC Name |
5-fluoro-2-(1-methylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-13-3-2-8(6-13)14-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQAIZUNFKLWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine |
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